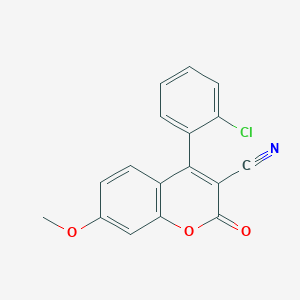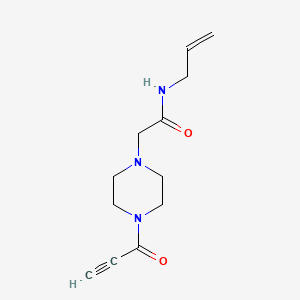![molecular formula C16H26N2O B14941514 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their significant pharmacological activities and are widely used in the pharmaceutical industry .
Méthodes De Préparation
The synthesis of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one typically involves multi-step organic reactionsReaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Applications De Recherche Scientifique
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparaison Avec Des Composés Similaires
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one can be compared with other piperidine derivatives such as:
Methylpiperidinopyrazole: Known for its selective antagonistic activity on estrogen receptors.
4-Methylpiperidine: Used in the synthesis of bioactive compounds and as a deprotecting reagent in peptide synthesis.
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Investigated for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H26N2O |
|---|---|
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1-[4-[(3-methylpiperidin-1-yl)methyl]piperidin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C16H26N2O/c1-3-5-16(19)18-10-7-15(8-11-18)13-17-9-4-6-14(2)12-17/h14-15H,4,6-13H2,1-2H3 |
Clé InChI |
OOPACGQVXLXFIH-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)N1CCC(CC1)CN2CCCC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941447.png)

![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)

![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941496.png)
![4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941501.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B14941506.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
